molecular formula C4H7N3O B1627541 (2-amino-1H-imidazol-5-yl)methanol CAS No. 59608-92-3

(2-amino-1H-imidazol-5-yl)methanol

Cat. No.: B1627541
CAS No.: 59608-92-3
M. Wt: 113.12 g/mol
InChI Key: BSPMWFRGZQDRIU-UHFFFAOYSA-N
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Description

(2-amino-1H-imidazol-5-yl)methanol is a heterocyclic compound that features an imidazole ring with an amino group at the 2-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with formamide under acidic conditions to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-amino-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution at the amino group can introduce various functional groups, leading to a diverse array of imidazole derivatives .

Scientific Research Applications

(2-amino-1H-imidazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-amino-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The amino group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure without the amino and hydroxymethyl groups.

    2-aminoimidazole: Lacks the hydroxymethyl group but retains the amino group.

    Histamine: Contains an imidazole ring with an aminoethyl side chain.

Uniqueness

(2-amino-1H-imidazol-5-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the imidazole ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

(2-amino-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPMWFRGZQDRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599699
Record name (2-Amino-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59608-92-3
Record name (2-Amino-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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